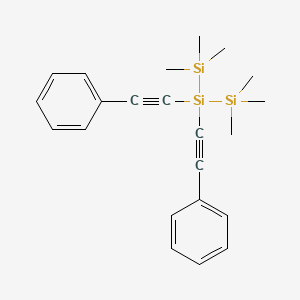
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms and two phenylethynyl groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane typically involves the reaction of hexamethyldisilane with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the coupling of the phenylethynyl groups to the silicon atoms. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups, often using hydrogenation catalysts.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Halogenated silanes and other organosilicon derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is employed in the production of high-performance materials, such as silicone resins and coatings, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The phenylethynyl groups provide sites for further functionalization, while the silicon atoms offer stability and resistance to degradation. The compound can interact with molecular targets through covalent bonding, coordination with metal catalysts, and other interactions that facilitate its use in synthesis and material science.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: Another organosilicon compound with similar stability and reactivity, used in silylation reactions and as a precursor in chemical vapor deposition processes.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.
Uniqueness: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is unique due to the presence of phenylethynyl groups, which provide additional reactivity and functionalization options compared to other organosilicon compounds. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Properties
CAS No. |
825626-71-9 |
|---|---|
Molecular Formula |
C22H28Si3 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
bis(2-phenylethynyl)-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C22H28Si3/c1-23(2,3)25(24(4,5)6,19-17-21-13-9-7-10-14-21)20-18-22-15-11-8-12-16-22/h7-16H,1-6H3 |
InChI Key |
POJHOSPUKDMWDG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
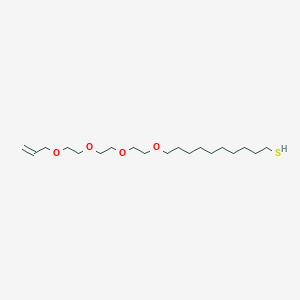
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
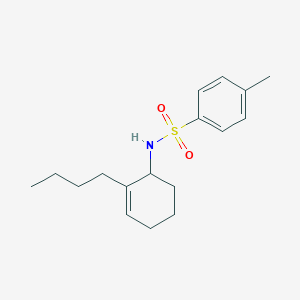
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
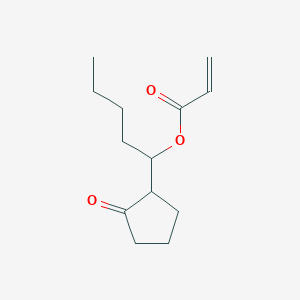
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
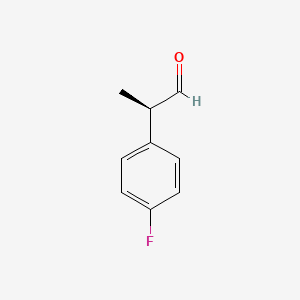
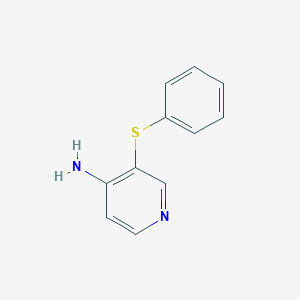
propanedioate](/img/structure/B14228060.png)
